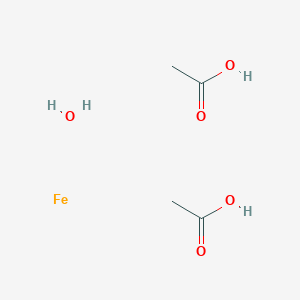
Acetic acid; iron; hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, iron, and hydrate form a compound known as iron(II) acetate tetrahydrate. This compound is a coordination polymer with the chemical formula Fe(CH3CO2)2·4H2O. It typically appears as light green crystals and is highly soluble in water . Iron(II) acetate is used in various industrial applications, including dyeing and as a mordant in the textile industry .
準備方法
Iron(II) acetate can be synthesized through the reaction of iron powder with acetic acid, resulting in the evolution of hydrogen gas . The reaction is as follows: [ \text{Fe} + 2 \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{Fe}(\text{CH}_3\text{CO}_2)_2 + \text{H}_2 ]
Another method involves the reaction of scrap iron with acetic acid, producing a mixture of iron(II) and iron(III) acetates . Industrial production methods often use similar processes, ensuring the compound’s purity and consistency.
化学反応の分析
Iron(II) acetate undergoes various chemical reactions, including:
Oxidation: Iron(II) acetate can be oxidized to iron(III) acetate in the presence of an oxidizing agent.
Reduction: It can be reduced back to iron metal under specific conditions.
Substitution: The acetate ligands can be substituted with other ligands, such as pyridine or dimethylformamide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Iron(II) acetate has several scientific research applications:
Biology: Iron(II) acetate is used in studies involving iron metabolism and its role in biological systems.
Industry: Iron(II) acetate is used in the dyeing industry as a mordant and in the production of ebonized wood.
作用機序
The mechanism of action of iron(II) acetate involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. In biological systems, it can participate in iron metabolism pathways, influencing various cellular processes. The acetate ligands can also interact with other molecules, facilitating different chemical reactions .
類似化合物との比較
Iron(II) acetate can be compared with other iron acetates, such as iron(III) acetate. While both compounds have similar applications, iron(II) acetate is more commonly used due to its stability and solubility in water . Other similar compounds include:
- Chromium(III) acetate
- Ruthenium(III) acetate
- Vanadium(III) acetate
- Manganese(III) acetate
- Rhodium(III) acetate
These compounds share similar coordination structures and are used in various industrial and research applications.
特性
分子式 |
C4H10FeO5 |
|---|---|
分子量 |
193.96 g/mol |
IUPAC名 |
acetic acid;iron;hydrate |
InChI |
InChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
InChIキー |
QURQVYUQNCFEOX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.O.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)
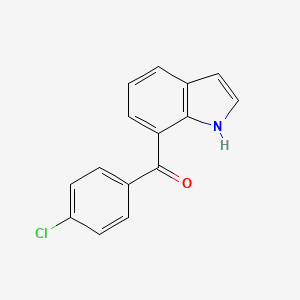
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;2-hydroxybenzoic acid](/img/structure/B13392511.png)
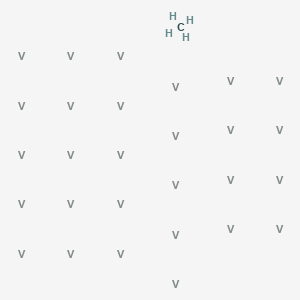
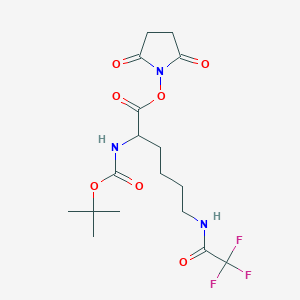
![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)
![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13392536.png)
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)
![2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392554.png)
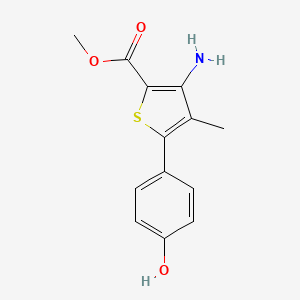
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)
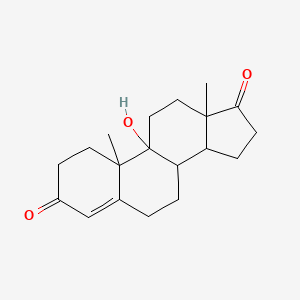
![disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate](/img/structure/B13392581.png)
![Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B13392584.png)
